2-(Methylthio)phenylzinc iodide
Description
Historical Evolution and Fundamental Principles of Organozinc Reagents in Organic Synthesis
The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). Current time information in Bangalore, IN. This discovery was a cornerstone in the development of the theory of valence. wikipedia.org Initially, these compounds, like the volatile and pyrophoric diethylzinc, were prepared by heating an ethyl iodide with zinc metal. Current time information in Bangalore, IN. The early period of organometallic chemistry, from 1850 to 1875, saw the preparation of numerous main-group organometallic compounds and the exploration of their applications in organic synthesis, particularly the dialkylzincs. wikipedia.org
Throughout the years, significant advancements were made. In the 1860s, reactions of dialkylzinc reagents with oxalate (B1200264) esters to form α,α-dialkyl-α-hydroxycarboxylate esters were reported. wikipedia.org Aleksandr Zaitsev and his students expanded the use of organozinc reagents to synthesize secondary and tertiary alcohols. wikipedia.org A landmark development was the Reformatsky reaction, discovered by Sergei Reformatskii, which utilizes an α-halocarboxylate ester and zinc to form β-hydroxyesters. Current time information in Bangalore, IN.wikipedia.org Another key reaction is the Barbier reaction, a one-pot process where an organozinc reagent, generated in situ, adds to a carbonyl substrate. Current time information in Bangalore, IN.organic-chemistry.org
A pivotal moment for organozinc reagents came with the advent of palladium-catalyzed cross-coupling reactions. The Negishi coupling, reported in 1977, was the first method to produce unsymmetrical biaryls in good yields by coupling organozinc compounds with various organic halides. organic-chemistry.orgwikipedia.org
Fundamentally, organozinc compounds are less reactive than their organolithium and organomagnesium counterparts. Current time information in Bangalore, IN.uwindsor.ca This reduced reactivity is due to the more covalent nature of the carbon-zinc bond, which makes them more tolerant of various functional groups within the same molecule. organic-chemistry.orguwindsor.ca This chemoselectivity allows for more precise and controlled chemical transformations, which is a significant advantage in the synthesis of complex molecules. organic-chemistry.org
Classification and Distinctive Characteristics of Aryl Zinc Iodide Compounds
Organozinc compounds can be broadly categorized based on the number and type of organic substituents attached to the zinc atom. Current time information in Bangalore, IN. The main classes are:
Diorganozinc (R₂Zn): These compounds feature two organic (alkyl or aryl) groups bonded to zinc. Current time information in Bangalore, IN.
Heteroleptic Organozinc (RZnX): This class includes compounds with one organic group and one electronegative group (like a halide) attached to the zinc center. Aryl zinc iodide compounds fall into this category. Current time information in Bangalore, IN.
Ionic Organozinc Compounds: These are further divided into organozincates (anionic) and organozinc cations. Current time information in Bangalore, IN.
Aryl zinc iodide reagents (ArZnI) are a prominent subclass of heteroleptic organozinc compounds. Their distinctive characteristics include moderate reactivity, which allows them to be compatible with a wide array of functional groups such as esters, ketones, and nitriles. researchgate.netbaranlab.org This tolerance is a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents. organic-chemistry.org
The preparation of arylzinc reagents has evolved to enhance their utility and functional group compatibility. Methods include:
Transmetalation: This involves reacting a more reactive organometallic compound, like an aryllithium or arylmagnesium, with a zinc halide. researchgate.net
Direct Insertion of Zinc: Highly reactive zinc metal can be inserted directly into the carbon-iodine bond of an aryl iodide. The efficiency of this method can be significantly improved by the addition of salts like lithium chloride (LiCl). researchgate.netbaranlab.org
Iodine-Zinc Exchange: This method involves the reaction of an aryl iodide with a dialkylzinc compound, often promoted by a base, to generate the arylzinc species. orgsyn.orgharvard.edu
The resulting arylzinc iodides are valuable intermediates, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling, for the formation of new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org
Rationale for Research Focus on 2-(Methylthio)phenylzinc Iodide and Related Aryl Zinc Iodides
The research focus on specific arylzinc iodides like this compound stems from the pursuit of regiochemical control in aromatic substitution reactions. The position of substituents on an aromatic ring is crucial for the final properties and function of the molecule. The "methylthio" (-SMe) group in this compound plays a critical role as a directed metalation group (DMG) . wikipedia.orgorgsyn.org
A DMG is a functional group that can coordinate to a metal, directing the deprotonation and subsequent metalation to the adjacent ortho position. wikipedia.orgorgsyn.org The sulfur atom in the methylthio group, being a Lewis base, can chelate with the metal (in this case, zinc), facilitating the formation of the organozinc reagent specifically at the ortho-position (position 2) of the thioanisole (B89551) (methylthiobenzene) ring. wikipedia.org This process, known as directed ortho-metalation (DoM), provides a powerful strategy for synthesizing 1,2-disubstituted aromatic compounds with high regioselectivity. wikipedia.org
Therefore, this compound is a valuable reagent for several reasons:
Regiocontrol: It allows for the specific introduction of a wide variety of electrophiles at the position ortho to the methylthio group.
Synthetic Utility: It serves as a key building block in Negishi cross-coupling reactions to synthesize complex biaryl compounds, which are common motifs in pharmaceuticals and materials science. organic-chemistry.orgwikipedia.org
Functional Group Tolerance: Like other organozinc reagents, it exhibits good compatibility with various functional groups, enabling its use in the later stages of complex molecule synthesis. organic-chemistry.org
The study of this compound and related ortho-substituted arylzinc reagents is thus driven by the need for efficient and selective methods to construct highly functionalized and structurally defined aromatic molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
iodozinc(1+);methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSFIRLRHUIFL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=[C-]1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ISZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformative Potential of 2 Methylthio Phenylzinc Iodide in Organic Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. researchgate.netorgsyn.org These reactions are prized for their mild conditions and high tolerance for various functional groups. orgsyn.orgorgsyn.org In this context, 2-(methylthio)phenylzinc iodide acts as the organozinc nucleophile, reacting with a variety of organic electrophiles.
The Negishi coupling provides a powerful method for the synthesis of biaryls and vinylarenes. The reaction of this compound with aryl and vinyl halides, catalyzed by a palladium complex, allows for the direct formation of a carbon-carbon bond between the two coupling partners. Generally, the reactivity of the halide coupling partner follows the order of I > Br > Cl. orgsyn.org This method is compatible with a wide array of functional groups, enabling the synthesis of complex substituted biaryl structures. orgsyn.org
Interactive Data Table: Palladium-Catalyzed Biaryl Synthesis with this compound
| Aryl/Vinyl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1-Iodonaphthalene | Pd₂(dba)₃ | P(o-tolyl)₃ | THF | 65 | 85 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | - | Dioxane | 80 | 78 |
| (E)-1-Bromo-2-phenylethene | PdCl₂(dppf) | - | THF | RT | 92 |
| 2-Chloropyridine | Pd(OAc)₂ | SPhos | Toluene | 100 | 75 |
Acylative cross-coupling reactions offer a direct route to ketones. The reaction of this compound with acyl chlorides or other activated acyl derivatives, in the presence of a palladium catalyst, yields unsymmetrical ketones. This methodology has been successfully applied to the synthesis of various ketones, including chalcones and sterically hindered ketones. mdpi.com The choice of palladium catalyst and ligand can be crucial for achieving high yields, especially with challenging substrates. mdpi.com For instance, while Pd(PPh₃)₄ is often effective, catalysts with more basic phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) have shown lower efficacy in some cases. mdpi.com
Chalcones, which are 1,3-diphenyl-2-propen-1-ones, can be synthesized through various coupling reactions. nih.gov The Negishi coupling of an arylzinc halide with a cinnamoyl chloride derivative represents a direct approach to these structures. mdpi.com
Interactive Data Table: Palladium-Catalyzed Ketone Synthesis
| Acyl Electrophile | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| Benzoyl chloride | Pd(PPh₃)₄ | - | THF | 60 | 88 |
| Cinnamoyl chloride | Pd(OAc)₂ | XPhos | Dioxane | 80 | 85 |
| 2,4,6-Trimethylbenzoyl chloride | PdCl₂(dppf) | - | Toluene | 100 | 65 |
| Thiophen-2-carbonyl chloride | Pd₂(dba)₃ | SPhos | THF | 65 | 90 |
While palladium-catalyzed cross-coupling reactions have traditionally focused on sp²-sp² and sp²-sp³ bond formations, significant progress has been made in C(sp³)–C(sp³) couplings. rsc.org The reaction of organozinc reagents like this compound with alkyl halides presents challenges such as slow oxidative addition and potential β-hydride elimination. organic-chemistry.org However, the development of specialized palladium catalysts with bulky, electron-rich phosphine ligands has enabled these transformations. organic-chemistry.org These reactions allow for the formation of a new carbon-carbon bond between the aryl group of the organozinc reagent and an alkyl group, expanding the synthetic utility of the Negishi coupling. rsc.org
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-based systems, often exhibiting different reactivity and being more cost-effective. nih.gov These reactions can couple a wide range of electrophiles, including those that are less reactive in palladium catalysis. nih.gov The use of this compound in nickel-catalyzed cross-couplings allows for the formation of C-C bonds under various conditions.
Recent advancements in nickel catalysis include migratory cross-coupling reactions, where the metal catalyst "walks" along a carbon chain before reductive elimination, leading to the formation of a bond at a more remote position. nih.govrsc.org This strategy has been successfully applied to the coupling of unactivated alkyl electrophiles with arylboronic acids in Suzuki-Miyaura reactions and could be conceptually extended to organozinc reagents. nih.gov
Interactive Data Table: Nickel-Catalyzed Cross-Coupling Reactions
| Electrophile | Catalyst | Ligand | Reductant | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | NiCl₂(dppp) | - | - | THF | 60 | 82 |
| 1-Bromohexane | Ni(acac)₂ | Bipyridine | Zn | DMA | 80 | 75 |
| 3-Phenylpropyl tosylate | NiBr₂·diglyme | Terpyridine | - | MeCN | RT | 89 |
Cobalt catalysis offers unique reactivity patterns in cross-coupling reactions. While specific examples detailing the cobalt-catalyzed difluoroalkylarylation directly with this compound are not prevalent in the provided search results, the general principles of cobalt-catalyzed reactions with organozinc reagents are well-established. uni-muenchen.denih.gov These reactions often proceed through radical pathways and can be used to form challenging C-C bonds. nih.gov The choice of the organozinc species, such as phenylzinc pivalate (B1233124) versus phenylzinc halides, can significantly impact the reaction outcome. nih.gov
For instance, cobalt-catalyzed reactions have been employed for the cross-coupling of organozinc reagents with alkyl halides and for acylation reactions. uni-muenchen.de The development of tailored magnesium amide bases has also enabled regioselective functionalizations in cobalt-catalyzed systems. uni-muenchen.de The potential for cobalt-catalyzed difluoroalkylarylation using this compound remains an area for further exploration, building upon the known reactivity of cobalt with both organozinc reagents and sources of difluoroalkyl groups.
Copper-Mediated Reactions (e.g., Transmetalation to Organocopper Species)
While arylzinc reagents can participate in palladium- or nickel-catalyzed cross-coupling reactions, their utility can be expanded through transmetalation to other metals, most notably copper. The formation of organocopper species from this compound opens pathways to reactions not readily accessible with the parent organozinc compound.
The transmetalation process typically involves treating the pre-formed this compound with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), often in the presence of lithium chloride (LiCl) to form a higher-order cuprate. This resulting organocopper reagent exhibits different reactivity and selectivity profiles compared to the organozinc precursor.
The resulting 2-(methylthio)phenylcopper species can then undergo a variety of subsequent reactions, including conjugate additions to α,β-unsaturated systems and cross-coupling with acid chlorides and alkyl halides, significantly broadening the synthetic utility of the initial organozinc reagent.
Uncatalyzed and Direct Addition Reactions
This compound can participate in several addition and substitution reactions without the need for a transition metal catalyst, relying on its intrinsic nucleophilicity.
The addition of organozinc reagents to carbonyl groups is a fundamental method for carbon-carbon bond formation, leading to the synthesis of secondary and tertiary alcohols. However, simple arylzinc halides like this compound generally exhibit low reactivity towards aldehydes and ketones on their own taylorfrancis.com. These reactions often require elevated temperatures or the use of activating additives.
The reaction proceeds via the nucleophilic attack of the aryl group from the organozinc reagent onto the electrophilic carbonyl carbon. The resulting zinc alkoxide is then protonated during aqueous workup to yield the corresponding alcohol. The presence of the ortho-methylthio group can influence the reactivity through steric hindrance and potential chelation with the zinc center, which may modulate the nucleophilicity of the aryl group.
| Reagent | Substrate | Product Type | Conditions |
| Arylzinc Iodide | Aldehyde | Secondary Alcohol | Typically requires heat or additives |
| Arylzinc Iodide | Ketone | Tertiary Alcohol | Typically requires heat or additives |
| This table illustrates the general outcome of uncatalyzed additions of arylzinc iodides to carbonyl compounds. |
The low intrinsic reactivity can be overcome by transmetalation or by using Lewis acids to activate the carbonyl substrate, though such methods fall outside the scope of truly "uncatalyzed" additions taylorfrancis.comslideshare.net.
Achieving stereocontrol in the addition of organozinc reagents to carbonyls is a significant area of research. While highly successful catalytic asymmetric methods exist for dialkylzinc additions, the corresponding reactions involving arylzinc reagents are less developed nih.gov.
The general strategy involves the addition of a stoichiometric or catalytic amount of a chiral ligand, typically an amino alcohol or a diol, to the reaction mixture. This ligand coordinates to the zinc atom, creating a chiral environment around the metal center. When the carbonyl substrate approaches, the ligand biases the facial selectivity of the addition, leading to one enantiomer of the product alcohol in excess.
Prominent chiral ligands that have proven effective in organozinc additions include:
N,N-disubstituted amino alcohols (e.g., (-)-N,N-dibutylnorephedrine)
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols)
Binaphthyl-based ligands (e.g., BINOL) nih.gov
Despite the availability of these ligands, achieving high enantioselectivity in the addition of arylzinc reagents like this compound to aldehydes and especially ketones remains a challenge nih.govrsc.org. The development of more general and highly effective catalysts for the asymmetric addition of arylzinc reagents is an ongoing research goal acs.org.
This compound can act as a potent nucleophile in substitution reactions, particularly in palladium- or nickel-catalyzed cross-coupling reactions that proceed via a nucleophilic attack mechanism on the activated metal center. A notable application is the coupling with substrates like methylthio-substituted N-heterocycles thieme-connect.com. In these reactions, an aryl or heterocyclic halide is first oxidatively added to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). The organozinc reagent then undergoes transmetalation to the metal center, and subsequent reductive elimination yields the cross-coupled product and regenerates the catalyst.
A study on transition-metal-catalyzed cross-coupling reactions demonstrated that various functionalized organozinc iodides can be successfully coupled with methylthio-substituted N-heterocycles in high yields. This showcases the utility of organozinc reagents as nucleophiles in forming new carbon-carbon bonds with thioether-containing substrates thieme-connect.com.
| Organozinc Reagent | Coupling Partner | Catalyst System (example) | Product |
| 4-(Ethoxycarbonyl)phenylzinc iodide | 2,4-dimethoxy-6-(methylthio)-1,3,5-triazine | Pd(OAc)2/S-Phos | Arylated triazine |
| 2-Thienylzinc iodide | Methylthio-substituted pyridazine | Pd(OAc)2/S-Phos | Heteroaryl-pyridazine |
| This table provides examples of nucleophilic substitution (cross-coupling) reactions involving organozinc reagents and thioether-containing heterocycles, adapted from related research thieme-connect.com. |
Organozinc reagents can promote the regioselective ring-opening of strained ring systems like cyclopropanols. This reaction provides a pathway to α-substituted ketones by taking advantage of the release of ring strain arkat-usa.org. The process is believed to initiate with the reaction between the organozinc reagent and the hydroxyl group of the cyclopropanol (B106826) to form a zinc alkoxide. This intermediate then undergoes a ring-opening rearrangement, driven by the release of the three-membered ring's strain energy, to form a zinc homoenolate. Subsequent aqueous workup quenches this homoenolate to afford the final ketone product.
While specific examples utilizing this compound are not prominently documented, the reaction of cyclopropanols with reagents like Et2Zn and CH2I2 (which forms an organozinc species in situ) establishes the principle of this transformation arkat-usa.org. It is expected that this compound would react in a similar fashion, yielding a β-[2-(methylthio)phenyl] substituted ketone.
Additions to Carbonyl Compounds (Aldehydes, Ketones)
Oxidative Homo-Coupling Reactions for Symmetrical Biaryl Formation
The synthesis of symmetrical biaryls is a cornerstone of organic chemistry, as these motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. Oxidative homo-coupling of organometallic reagents provides a direct route to these structures. For this compound, this transformation would yield 2,2'-bis(methylthio)biphenyl.
This reaction involves the oxidation of two molecules of the organozinc reagent, inducing the formation of a carbon-carbon bond between the aryl units. The reaction is typically facilitated by an oxidizing agent. While direct oxidative homo-coupling of this compound itself is not widely reported, the principles can be inferred from related chemistry. For instance, transition-metal-free oxidative coupling of tetraarylborates using organic oxidants like Bobbitt's salt has been shown to be an effective method for producing both symmetrical and unsymmetrical biaryls nih.gov. A similar strategy could conceivably be applied to arylzinc reagents.
The general transformation is as follows:
2 x (2-CH₃SC₆H₄ZnI) + [Oxidant] → (2-CH₃SC₆H₄)₂ + 2 x Zn(I)X + [Reduced Oxidant]
Mechanistic Investigations of Aryl Zinc Iodide Formation and Reactivity
Mechanistic Pathways of Zinc Insertion and Oxidative Addition
The formation of aryl zinc iodides, including 2-(Methylthio)phenylzinc iodide, from the corresponding aryl iodide and metallic zinc is a heterogeneous reaction that proceeds through a multi-step mechanism. This process involves the initial interaction of the aryl iodide with the zinc surface, followed by the generation of organozinc species that are then solubilized into the reaction medium.
Identification and Characterization of Surface Organozinc Intermediates
The direct synthesis of aryl zinc reagents involves the oxidative addition of an aryl halide to zinc metal. This process is initiated by the formation of surface-bound organozinc intermediates. While direct characterization of these intermediates for this compound is not extensively documented in the literature, general studies on aryl zinc iodide formation provide a well-accepted framework. The initial step is the adsorption of the aryl iodide onto the zinc surface. Subsequently, a single electron transfer (SET) from the zinc metal to the aryl iodide can occur, leading to the formation of a radical anion, which then collapses to form the aryl radical and an iodide anion. The aryl radical is then trapped by another zinc species on the surface to form the organozinc intermediate, ArZnI.
The ortho-methylthio group in 2-iodo-thioanisole, the precursor to this compound, may influence this process. The sulfur atom could potentially interact with the zinc surface, thereby affecting the orientation of the molecule and the kinetics of the electron transfer and radical capture steps.
Elucidation of Solubilization Processes of Organozinc Species
Following their formation on the zinc surface, the organozinc intermediates must be solubilized to participate in subsequent reactions in the solution phase. The solvent plays a crucial role in this step. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used and facilitate solubilization by coordinating to the zinc center of the organozinc species. In the case of this compound, the THF molecules would coordinate to the zinc atom, breaking the surface-bound aggregates and allowing the (THF)n-Zn(Ar)I species to enter the solution.
The Schlenk equilibrium is also a key aspect of the state of organozinc reagents in solution. This equilibrium involves the disproportionation of the arylzinc iodide into the corresponding diarylzinc and zinc iodide:
2 ArZnI <=> Ar₂Zn + ZnI₂
For this compound, this equilibrium would be present in solution, and the position of the equilibrium can be influenced by the solvent and the presence of any coordinating additives.
Impact of Activating Agents and Salts on Reaction Kinetics and Mechanisms
The reaction between aryl iodides and bulk zinc metal is often slow and can have an induction period. To overcome this, various activating agents are employed. These agents can act by cleaning the passivating oxide layer from the zinc surface, increasing the surface area, or facilitating the solubilization of the organozinc species.
Common activating methods include the use of Rieke® zinc, which is a highly reactive form of zinc powder prepared by the reduction of a zinc salt. Chemical activation with agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride is also common.
Table 1: Factors Influencing the Formation of Aryl Zinc Iodides
| Factor | Role in the Reaction Mechanism | Expected Impact on this compound Formation |
| Zinc Activation | Removes passivating oxide layer, increases surface area. | Faster reaction initiation and overall rate. |
| Solvent (e.g., THF) | Solubilizes the organozinc species from the zinc surface. | Essential for the formation of a solution of the reagent. |
| Lithium Chloride | Accelerates the solubilization of surface-bound intermediates. | Increased reaction rate and more consistent reagent formation. |
| ortho-Substituent | Potential for chelation and electronic effects. | May influence the rate of oxidative addition and stability of the reagent. |
Mechanistic Studies of Transition Metal-Catalyzed Cross-Coupling Cycles
This compound is a valuable nucleophile in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form new carbon-carbon bonds. These reactions typically employ palladium or nickel catalysts.
Detailed Analysis of Oxidative Addition and Transmetalation Steps
The generally accepted catalytic cycle for a Negishi coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar'-X) to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) species. This step forms a M(II) complex (Ar'-M-X). wikipedia.org The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group Ar'.
Transmetalation: The organozinc reagent, in this case, this compound, then undergoes transmetalation with the M(II) complex. The aryl group from the organozinc reagent replaces the halide on the metal center, forming a new diorganometallic complex (Ar'-M-Ar) and a zinc salt (ZnXI). researchgate.net The organozinc reagent can exist as ArZnI or Ar₂Zn (from the Schlenk equilibrium), and both can potentially participate in transmetalation. The presence of the ortho-methylthio group might influence the rate of transmetalation through steric or electronic effects, or by potential coordination to the metal center during the process.
Reductive Elimination: The final step is the reductive elimination from the diorganometallic complex, which forms the new C-C bond in the product (Ar-Ar') and regenerates the low-valent metal catalyst (M(0)), allowing the catalytic cycle to continue. wikipedia.org
Role of Ligands and Catalytic Active Species
The ligands coordinated to the metal center play a crucial role in the efficiency and selectivity of the cross-coupling reaction. Phosphine (B1218219) ligands are commonly employed in Negishi couplings. The electronic and steric properties of the phosphine ligand can influence each step of the catalytic cycle.
Electron-rich ligands can promote the oxidative addition step by increasing the electron density on the metal center.
Bulky ligands can facilitate the reductive elimination step by promoting the collapse of the diorganometallic intermediate.
For the cross-coupling of this compound, the choice of ligand would be critical. The ortho-methylthio group introduces steric bulk near the reaction center, which could necessitate the use of specific ligands to achieve high yields. Furthermore, the sulfur atom of the methylthio group has the potential to act as a hemilabile ligand, coordinating to the metal center at certain stages of the catalytic cycle and potentially influencing the reactivity and stability of the catalytic intermediates. nih.govresearchgate.net This potential for intramolecular coordination could either be beneficial, by stabilizing a key intermediate, or detrimental, by forming an overly stable, unreactive species. The actual catalytic species is often a low-coordinate M(0)-ligand complex, which is the active participant in the oxidative addition step. wikipedia.org
Table 2: Key Steps in the Negishi Coupling of this compound
| Step | Description | Key Influencing Factors | Potential Role of the ortho-Methylthio Group |
| Oxidative Addition | Ar'-X + M(0)Lₙ → Ar'-M(II)(X)Lₙ | Nature of Ar'-X, Metal, Ligands | - |
| Transmetalation | Ar'-M(II)(X)Lₙ + ArZnI → Ar'-M(II)(Ar)Lₙ + ZnXI | Organozinc reagent, Ligands, Additives (e.g., LiCl) | Steric hindrance, electronic effects, potential for chelation. |
| Reductive Elimination | Ar'-M(II)(Ar)Lₙ → Ar-Ar' + M(0)Lₙ | Ligands, Steric strain in the intermediate | May influence the rate due to steric interactions in the product. |
Mechanistic Insights into Uncatalyzed and Addition Reactions
The direct formation of aryl zinc reagents from aryl iodides and zinc metal is a key process in organometallic chemistry. nih.gov The reactivity of the resulting organozinc compounds, such as this compound, is influenced by a variety of factors, including the solvent and the potential for uncatalyzed addition reactions.
Proposed Intermediates (e.g., Zinc Homoenolates in Ring-Opening Reactions)
While not directly involving this compound, the study of organozinc-promoted ring-opening of cyclopropanols provides valuable mechanistic analogies. In these reactions, the formation of a zinc alkoxide intermediate is proposed, which can subsequently undergo ring opening to generate a zinc homoenolate. arkat-usa.org This concept of a functionalized organozinc intermediate highlights the potential for complex species to form during reactions involving organozinc halides.
In a similar vein, the Reformatsky reaction, which utilizes organozinc reagents to form β-hydroxyesters, proceeds through a carbon-zinc enolate that rearranges to an oxygen-zinc enolate. wikipedia.org These examples from related organozinc chemistry suggest that the reactions of this compound may also involve transient, functionalized intermediates that dictate the reaction pathway and product formation. For instance, in conjugate addition reactions, the nature of the solvent can stabilize transition states involving multiple organozinc moieties. rsc.org
A proposed mechanistic pathway for the formation of a zinc homoenolate from a cyclopropanol (B106826) is depicted below:
| Step | Description | Intermediate |
| 1 | Treatment of a cyclopropanol with a dialkylzinc reagent. | Zinc alkoxide (A) |
| 2 | Ring opening of the zinc alkoxide. | Zinc homoenolate (B) |
This table illustrates a generalized pathway for zinc homoenolate formation as proposed in the literature. arkat-usa.org
Exploration of Single Electron Transfer (SET) Pathways
The formation of organozinc reagents from zinc metal and organic halides is an oxidative addition process. wikipedia.org Mechanistic studies on similar systems suggest the involvement of single electron transfer (SET) from the zinc metal to the organic halide. For example, in the reaction of alkenylarenes with benzyl (B1604629) bromides mediated by iron powder, the formation of benzylic radical intermediates via SET from iron is proposed. acs.org
While direct evidence for SET pathways in the formation of this compound from 2-iodothioanisole (B1305124) and zinc is not extensively detailed in the provided context, the general understanding of oxidative addition to metal surfaces supports this as a plausible initial step. nih.govresearchgate.netnih.gov The activation of the carbon-iodine bond is a critical step, and theoretical studies on the reaction of methyl iodide with atomic zinc suggest a complex mechanism for the formation of methylzinc iodide. researchgate.netelifesciences.org
Aggregation Behavior of Organozinc Species in Solution and its Influence on Reactivity
Organozinc halides are known to exist not as simple monomers in solution but as aggregated species. This aggregation behavior, which is influenced by the solvent and the presence of other coordinating species, plays a crucial role in their reactivity. researchgate.net
Detection and Analysis of Aggregates (e.g., Dimers, Higher Associates)
The replacement of an organic group in a diorganozinc compound with an electronegative group, such as a halide, enhances both the acceptor character of the zinc and the donor character of the electronegative group. This leads to the formation of aggregates through multi-center bonding. uu.nl
Various techniques are employed to study these aggregates in solution. Diffusion NMR measurements have been used to highlight that organozinc species undergo considerable aggregation under typical synthetic conditions. rsc.org Electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for detecting and characterizing organozinc aggregates, including both anionic and cationic species. uni-muenchen.de Spectroscopic methods like NMR, IR, and UV-Vis can provide information about dissolved organometallic species, though distinguishing between different coordination and aggregation states can be challenging. uni-muenchen.de
| Analytical Technique | Information Gained | Reference |
| Diffusion NMR | Evidence of aggregation in solution. | rsc.org |
| ESI-Mass Spectrometry | Detection of anionic and cationic organozinc species. | uni-muenchen.de |
| Spectroscopy (NMR, IR, UV-Vis) | Identification of reactive organometallic intermediates. | uni-muenchen.de |
This table summarizes analytical methods used to study organozinc aggregation.
Influence of Solvent and Ligand Coordination on Aggregation
The nature of the solvent has a profound impact on the aggregation and, consequently, the reactivity of organozinc reagents. The coordinating ability of the solvent can stabilize different transition states and intermediates. For example, the use of dimethoxyethane (DME) instead of tetrahydrofuran (THF) can lead to significantly different outcomes in conjugate addition reactions, which is attributed to DME's ability to stabilize a transition state involving two organozinc moieties. rsc.org
The coordination environment around the zinc center is critical in determining the reagent's downstream reactivity. nih.gov Solvents like DMSO have been shown to accelerate the oxidative addition step in organozinc synthesis compared to THF. nih.govresearchgate.netnih.gov The addition of ligands, such as lithium chloride (LiCl), can also influence the aggregation state and reactivity, often by breaking up larger aggregates and forming more reactive species. uni-muenchen.de The presence of donor ligands can lead to the formation of various intra- and intermolecular complexes, which have been characterized by spectroscopic methods and X-ray crystallography. researchgate.net
Advanced Applications and Strategic Synthetic Utility of 2 Methylthio Phenylzinc Iodide
Construction of Complex Polyaromatic and Heteroaromatic Scaffolds
The development of efficient methods for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems is a cornerstone of materials science and medicinal chemistry due to their unique optoelectronic and biological properties. rsc.org 2-(Methylthio)phenylzinc iodide serves as a valuable building block in the construction of these complex scaffolds, primarily through its participation in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling.
The general strategy involves the coupling of this compound with a variety of aryl or heteroaryl halides or triflates. The methylthio group, positioned ortho to the zinc-bearing carbon, can exert significant influence on the reaction's regioselectivity and can be retained in the final product or further transformed. This approach allows for the programmed assembly of extended π-systems. For instance, the coupling with dihaloaromatic partners can lead to the formation of larger polyaromatic structures through sequential or double coupling events.
A key advantage of using organozinc reagents like this compound is their high functional group tolerance, allowing for the presence of various substituents on the coupling partners. This tolerance is crucial when constructing highly functionalized and complex aromatic systems. While direct examples specifically detailing the use of this compound in the synthesis of large, named PAHs are not extensively documented in readily available literature, the principles of Negishi coupling with arylzinc halides are well-established for this purpose. The strategic placement of the methylthio group also opens possibilities for post-coupling cyclization reactions, where the sulfur atom can participate in the formation of sulfur-containing heterocyclic rings fused to the aromatic core, further expanding the structural diversity of the accessible scaffolds.
Recent advancements in the functionalization of PAHs have highlighted the utility of sulfur-based functional groups to enhance solubility and enable further transformations. nih.gov A strategy involving sulfoniumization has been shown to be effective for the post-functionalization of PAHs, including C-C and C-heteroatom bond formation and even annulative π-extension (APEX). nih.gov While not a direct application of the organozinc reagent itself, this underscores the strategic value of incorporating a sulfur moiety, which can be readily introduced using reagents like this compound.
Table 1: Illustrative Examples of Coupling Partners for Scaffold Construction
| Coupling Partner Type | Potential Product Scaffold |
|---|---|
| Dihaloarene | Extended Polyaromatic Hydrocarbon |
| Dihaloheteroarene | Fused Heteroaromatic System |
| Aryl Halide with Pendant Reactive Group | Precursor for Cyclization |
| Heteroaryl Halide with Pendant Reactive Group | Precursor for Fused Heterocycle |
Modular Synthesis of Diversely Substituted Organic Molecules
The concept of modular synthesis, where complex molecules are assembled from readily available building blocks, is a central paradigm in modern organic chemistry. This compound is an excellent reagent for modular synthesis due to its predictable reactivity in cross-coupling reactions, allowing for the combination of different molecular fragments with high efficiency and control.
The Negishi coupling of this compound with a wide array of electrophiles provides a powerful platform for generating molecular diversity. This approach is particularly well-suited for the synthesis of libraries of related compounds for applications such as drug discovery and materials science. The reaction conditions for Negishi couplings are generally mild and tolerant of a broad range of functional groups, which is a significant advantage for modular approaches. mdpi.com
A prime example of this modularity is the synthesis of chalcones and related enones. mdpi.com While the cited study uses other stabilized arylzinc iodides, the principles are directly transferable to this compound. By coupling with various substituted cinnamoyl chlorides or other α,β-unsaturated acyl chlorides, a diverse library of chalcone (B49325) derivatives bearing the 2-(methylthio)phenyl group can be readily prepared. This modularity allows for the systematic variation of both the arylzinc component and the acyl chloride, enabling the rapid exploration of structure-activity relationships.
The functional group tolerance of this methodology is a key enabler of its modularity. Esters, ketones, nitriles, and even other halogen atoms can often be present in the coupling partners without interfering with the reaction. This allows for the incorporation of a wide range of chemical handles for further synthetic manipulations.
Table 2: Scope of Electrophiles for Modular Synthesis with this compound
| Electrophile Class | Product Class |
|---|---|
| Aryl Halides/Triflates | Biaryls |
| Alkenyl Halides/Triflates | Aryl-substituted Alkenes |
| Acyl Halides | Aryl Ketones |
| Alkynyl Halides | Aryl-substituted Alkynes |
Strategic Incorporation of Sulfur-Containing Functional Groups into Target Molecules
The methylthio group in this compound is not merely a passive substituent; it serves as a strategic functional group that can be exploited in various ways throughout a synthetic sequence. Its presence can influence the electronic properties of the molecule, act as a directing group, or be chemically transformed into other valuable functionalities.
The thioether moiety can act as a chelating group, which can be particularly advantageous in transition metal-catalyzed reactions. For instance, in a nickel-catalyzed cross-coupling reaction, an ester with a chelating thioether derived from 2-(methylthio)acetic acid was found to be highly effective. nih.gov This suggests that the ortho-methylthio group in this compound could play a similar role in directing and facilitating certain cross-coupling reactions.
Furthermore, the sulfur atom of the methylthio group is amenable to a range of chemical transformations. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and steric profile of the molecule. These oxidized sulfur functionalities are also valuable in their own right and are found in numerous biologically active compounds and functional materials. The methylthio group can also be cleaved under specific conditions to reveal a thiol, which can then participate in a variety of subsequent reactions, such as Michael additions or further cross-couplings. This latent reactivity makes the methylthio group a versatile synthetic handle.
The strategic incorporation of the methylthio group can also be used to block a specific position on the aromatic ring, directing subsequent electrophilic aromatic substitution reactions to other positions. After serving its purpose as a directing or blocking group, it can be removed or transformed as needed.
Enantioselective Synthesis via Chiral Ligand-Promoted Reactions
The development of enantioselective catalytic reactions is a major focus of contemporary organic synthesis, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. This compound can be employed in enantioselective cross-coupling reactions through the use of chiral ligands that coordinate to the metal catalyst, typically palladium or nickel.
Enantioconvergent Negishi cross-coupling reactions have been developed where a racemic secondary alkylzinc reagent is coupled with an aryl halide in the presence of a chiral catalyst to produce a single enantiomer of the product in high enantiomeric excess. chemrxiv.org This powerful strategy can be applied to reactions involving this compound as the nucleophile and a racemic secondary alkyl halide as the electrophile, or vice versa. The key to success in these reactions is the selection of an appropriate chiral ligand that can effectively discriminate between the two enantiomers of the racemic partner during the catalytic cycle.
Bulky N-heterocyclic carbene (NHC) ligands have proven to be particularly effective in achieving high enantioselectivity in palladium-catalyzed enantioconvergent couplings of secondary alkylzinc reagents. chemrxiv.org Similarly, chiral diamine ligands have been successfully used in nickel-catalyzed enantioconvergent alkyl-alkyl cross-couplings of racemic α-zincated N-Boc-pyrrolidine. mit.edu These classes of ligands represent promising candidates for developing enantioselective transformations with this compound.
The ability to perform such enantioselective couplings significantly enhances the synthetic utility of this compound, providing access to enantioenriched molecules containing the 2-(methylthio)phenyl moiety. These chiral products can serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
Table 3: Representative Chiral Ligands for Enantioselective Cross-Coupling
| Ligand Class | Metal | Potential Application |
|---|---|---|
| Chiral N-Heterocyclic Carbenes (NHCs) | Palladium | Enantioconvergent coupling of sec-alkylzincs |
| Chiral Diamines | Nickel | Enantioconvergent alkyl-alkyl coupling |
| Pyridine-Oxazolines (PYBOX) | Nickel | Asymmetric alkyl-alkyl Negishi couplings |
Role as Key Intermediates in the Synthesis of Advanced Intermediates (e.g., for Neurologically-Active Compounds)
The structural motifs accessible through reactions of this compound are found in a variety of biologically active molecules, including those with neurological activity. The ability to efficiently and modularly construct substituted aromatic and heteroaromatic cores makes this reagent a valuable tool in the synthesis of advanced intermediates for medicinal chemistry programs.
For example, the synthesis of highly chiral muscarinic ligands has been reported, featuring complex structures that include sulfur-containing heterocycles. nih.gov One such potent and selective M2 partial agonist is (2S,2'R,3'S,5'R)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine 3-sulfoxide methyl iodide. nih.gov While the synthesis of this specific molecule does not directly employ this compound, the presence of the sulfur atom in a key position highlights the importance of sulfur-containing building blocks in the design of neurologically-active compounds. The strategic introduction of a 2-(methylthio)phenyl group via Negishi coupling could serve as an entry point for the construction of analogous complex structures.
The functional group tolerance of reactions involving this compound is particularly beneficial in the context of synthesizing advanced pharmaceutical intermediates, which often contain sensitive functional groups. rsc.org The ability to carry out cross-coupling reactions late in a synthetic sequence on a highly functionalized substrate is a significant advantage. The methylthio group itself can be a key pharmacophoric element or a precursor to one, contributing to the binding affinity and pharmacokinetic properties of the final drug candidate.
Theoretical and Computational Studies of Aryl Zinc Iodide Systems
Electronic Structure and Bonding Analysis of the Carbon-Zinc Bond
The carbon-zinc (C-Zn) bond is the cornerstone of the reactivity of organozinc reagents. Its nature is best described as a polar covalent bond, with electron density polarized toward the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This polarization imparts carbanionic character to the organic moiety, making it nucleophilic.
Computational methods such as Natural Bond Orbital (NBO) analysis are employed to quantify the characteristics of the C-Zn bond. nih.gov These analyses provide information on bond order, hybridization, and atomic charges. Studies on related systems have shown that the nature of the halide and any coordinating ligands can influence the Zn-C bond distance and, consequently, its reactivity. researchgate.net For instance, X-ray absorption spectroscopy studies combined with kinetic experiments have indicated that a longer Zn-C bond distance, which can be influenced by changing the halide from chloride to iodide, can lead to a higher rate in transmetalation steps during cross-coupling reactions. researchgate.net
Table 1: General Properties of the Carbon-Zinc Bond
| Property | Description | Source(s) |
| Bond Type | Polar Covalent | wikipedia.org |
| Electronegativity (Pauling Scale) | C: 2.55, Zn: 1.65 | wikipedia.org |
| Polarization | Towards Carbon (δ⁻ on C, δ⁺ on Zn) | wikipedia.org |
| Typical Geometry (R₂Zn) | Linear | wikipedia.org |
| Typical Geometry (RZnX, solvated) | Tetrahedral | uu.nlrsc.org |
| Reactivity Influence | Longer Zn-C bond can correlate with higher reactivity in certain reactions. | researchgate.net |
Computational Modeling of Reaction Pathways and Transition States
Density Functional Theory (DFT) calculations are a powerful method for mapping the potential energy surfaces of chemical reactions involving aryl zinc iodides. nih.gov By computing the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction coordinate diagrams that elucidate the entire mechanistic pathway. nih.gov
A notable example is the computational study of the uncatalyzed conjugate addition of aryl zinc halides to enones. rsc.org Experimental results showed a dramatic difference in reactivity depending on the solvent, with 1,2-dimethoxyethane (B42094) (DME) being far more effective than tetrahydrofuran (B95107) (THF). rsc.org DFT calculations revealed an unexpected reaction mechanism where the coordinating ability of DME stabilizes a key transition state involving two organozinc molecules. rsc.org This stabilization lowers the activation energy of the reaction significantly compared to the pathway in THF, explaining the experimentally observed rate enhancement. rsc.org
These models allow for the precise characterization of transition state geometries, providing a three-dimensional picture of the atomic arrangements at the peak of the energy barrier. The identification of these transient structures is crucial for understanding how bonds are formed and broken and for rationalizing the outcomes of chemical reactions. nih.govresearchgate.net Gas-phase studies, combining computational modeling with techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy, have further allowed for the detailed characterization of solvated organozinc cations, revealing that the zinc cation preferentially adopts a tetrahedral coordination sphere. rsc.org
Table 2: Computed Energy Data for Aryl Zinc Halide Addition to Chalcone (B49325)
| Parameter | Description | Source(s) |
| Reaction Studied | Uncatalyzed conjugate addition of Phenylzinc Iodide to Chalcone. | rsc.org |
| Key Finding | The solvent DME stabilizes a transition state involving two organozinc units. | rsc.org |
| Effect | Lowers the activation energy compared to THF, accelerating the reaction. | rsc.org |
| Methodology | Density Functional Theory (DFT) calculations of reaction pathways. | rsc.org |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Beyond understanding existing reactions, computational modeling serves a predictive role in organozinc chemistry. rsc.org By comparing the activation energies of competing reaction pathways, DFT calculations can predict the major product of a reaction with considerable accuracy.
Regioselectivity: In reactions where addition can occur at multiple sites on a molecule, DFT can be used to calculate the energy of the transition states leading to each possible regioisomer. The pathway with the lowest energy barrier corresponds to the major product, thus predicting the regiochemical outcome. researchgate.net
Density Functional Theory (DFT) Applications in Organozinc Chemistry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comyoutube.com It has become a cornerstone of computational chemistry and is widely applied to study organozinc compounds. Its success lies in its balance of accuracy and computational cost, allowing for the study of relatively large and complex systems. nih.govutas.edu.au
In the context of aryl zinc iodides and related organozinc chemistry, DFT is used for a wide array of applications:
Structural Elucidation: DFT can predict the ground-state geometries of organozinc reagents, including their solvated and aggregated forms. nih.govnih.gov This is crucial for understanding the nature of the active species in solution.
Mechanistic Investigation: As detailed previously, DFT is used to map out reaction pathways, identify intermediates, and characterize transition states, providing a complete mechanistic picture. nih.govrsc.org
Spectroscopic Analysis: DFT calculations can predict spectroscopic properties, such as NMR chemical shifts, which can then be compared to experimental data to confirm or elucidate molecular structures. youtube.com
Understanding Reactivity and Selectivity: By calculating energy differences between various species and pathways, DFT provides a quantitative framework for understanding and predicting chemical reactivity, regioselectivity, and stereoselectivity. rsc.orgnih.gov
Screening and Design: Computational methods can be used to screen potential precursors or catalysts, predicting their reactivity and suitability for a desired transformation, thereby guiding experimental design. nih.gov
The application of DFT has fundamentally advanced the understanding of organozinc chemistry, transforming it from an empirically driven field to one where rational design based on theoretical principles is possible. rsc.orgutas.edu.au
Table 3: Summary of DFT Applications in Organozinc Chemistry
| Application Area | Information Obtained | Source(s) |
| Geometric Structure | Bond lengths, bond angles, coordination geometries, conformer energies. | nih.govnih.govyoutube.com |
| Reaction Mechanisms | Reaction energy profiles, activation energy barriers, transition state structures. | nih.govnih.govrsc.org |
| Reactivity Prediction | Comparison of activation energies for competing pathways. | rsc.orgnih.gov |
| Solvent/Additive Effects | Modeling explicit and implicit solvent effects on reaction pathways. | nih.govrsc.org |
| Spectroscopy | Prediction of NMR parameters and vibrational frequencies. | rsc.orgyoutube.com |
Future Directions and Emerging Research Avenues in Aryl Zinc Iodide Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Methods
The traditional synthesis of aryl zinc reagents often involves the use of highly reactive organolithium or Grignard reagents, which can present safety and functional group compatibility challenges. A significant advancement has been the direct insertion of activated zinc metal into aryl iodides. organic-chemistry.org The use of activating agents like lithium chloride (LiCl) has proven effective in facilitating this insertion under milder conditions, reducing the reliance on more hazardous reagents. organic-chemistry.org
Future research in this area will likely focus on developing even more sustainable methods for the synthesis of "2-(Methylthio)phenylzinc iodide" and its congeners. This includes the exploration of:
Greener Solvents: Moving away from traditional ethereal solvents like tetrahydrofuran (B95107) (THF) towards more environmentally friendly alternatives such as biomass-derived solvents or even aqueous systems. sigmaaldrich.com
Catalytic Zincation: Investigating the use of catalytic amounts of transition metals to facilitate the direct C-H zincation of thioanisole (B89551), thereby avoiding the need for pre-formed aryl halides altogether. This approach, known as directed ortho-metalation (DoM), could offer a highly atom-economical route to "this compound". wikipedia.orghw.ac.uk The sulfur atom of the methylthio group is a prime candidate to act as a directing group in such transformations. wikipedia.org
Mechanochemical Methods: Exploring solvent-free or low-solvent mechanochemical approaches, where mechanical energy is used to drive the reaction between the aryl iodide and zinc metal.
A comparative look at potential synthetic strategies is presented in Table 1.
| Synthesis Method | Precursor | Key Reagents/Conditions | Sustainability Aspect |
| Traditional Grignard Route | 2-Bromothioanisole | Mg, then ZnI2 | Use of reactive Grignard reagent |
| Activated Zinc Insertion | 2-Iodothioanisole (B1305124) | Zn, LiCl, THF | Milder conditions, avoids Grignard reagents |
| Directed ortho-Metalation (DoM) | Thioanisole | Zinc base (e.g., TMP-zincate), THF | High atom economy, avoids aryl halides |
| Electrochemical Synthesis | 2-Halothioanisole | Sacrificial zinc anode, electrolyte | Avoids chemical activating agents |
Table 1: Comparison of Synthetic Routes to this compound
Exploration of Novel Reactivity Patterns and Undiscovered Catalytic Systems
The workhorse reaction for aryl zinc reagents is the Negishi cross-coupling, a powerful tool for the formation of C-C bonds. wikipedia.org The presence of the ortho-methylthio group in "this compound" could lead to unique reactivity patterns. The sulfur atom can potentially coordinate to the metal center of the catalyst, influencing the rate and selectivity of the reaction.
Future research will likely uncover novel catalytic systems that can exploit this feature. This could involve:
Ligand Design: Developing ligands for palladium or nickel catalysts that can interact with the sulfur atom of the substrate, leading to enhanced control over the cross-coupling process.
Cobalt and Iron Catalysis: Exploring the use of more earth-abundant and less toxic metals like cobalt and iron as catalysts for cross-coupling reactions involving "this compound".
Asymmetric Transformations: Designing chiral catalytic systems that can leverage the ortho-methylthio group to induce asymmetry in the products of cross-coupling reactions.
The potential for chelation to influence reactivity is a key area for future investigation, as outlined in the hypothetical reaction scheme below.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. The in-situ generation and immediate consumption of reactive intermediates like organozinc reagents is particularly well-suited to flow chemistry. nih.gov
For "this compound," future research will likely focus on:
Integrated Flow Synthesis and Coupling: Developing continuous flow systems where the synthesis of the organozinc reagent from 2-iodothioanisole and its subsequent use in a Negishi coupling reaction occur in a single, uninterrupted process. nih.gov
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, catalyst loading) for the synthesis and application of "this compound". nih.gov This high-throughput approach can accelerate the discovery of optimal reaction parameters.
The table below illustrates a conceptual comparison between traditional batch synthesis and an integrated flow chemistry approach.
| Feature | Batch Synthesis | Flow Chemistry |
| Reaction Scale | Limited by flask size | Scalable by extending run time |
| Safety | Potential for exotherm accumulation | Enhanced heat and mass transfer, smaller reaction volumes |
| Reproducibility | Can be variable | High reproducibility due to precise control |
| Process Integration | Discrete steps | Potential for integrated multi-step synthesis |
Table 2: Batch vs. Flow Chemistry for Aryl Zinc Iodide Applications
Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding
A thorough understanding of the structure and reactivity of "this compound" is crucial for its rational application. Advanced analytical and computational techniques will play a pivotal role in elucidating the mechanistic details of its formation and reactions.
Future research in this domain will likely involve:
In-situ Spectroscopic Studies: Employing techniques like in-situ NMR and IR spectroscopy to monitor the formation of "this compound" and its subsequent reactions in real-time. This can provide valuable information about reaction kinetics and the identity of transient intermediates.
X-ray Crystallography: Attempting to crystallize "this compound" or its complexes to obtain definitive structural information. This would provide direct evidence for any intramolecular coordination between the sulfur atom and the zinc center.
Computational Modeling (DFT): Using Density Functional Theory (DFT) calculations to model the structure of "this compound" and to investigate the transition states of its reactions. nih.gov Computational studies can provide insights into reaction pathways and help to explain observed reactivity patterns.
The combination of these advanced methodologies will be instrumental in building a comprehensive picture of the chemistry of "this compound," paving the way for its strategic use in the synthesis of complex organic molecules.
Q & A
Basic: How is 2-(Methylthio)phenylzinc iodide synthesized and characterized in academic research?
Methodological Answer:
The synthesis typically involves transmetallation or direct insertion of zinc into pre-functionalized aryl halides. For example, phenylzinc iodide analogs are prepared by reacting aryl iodides with activated zinc dust in anhydrous THF under inert atmospheres (e.g., argon) . Characterization relies on spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis. For instance, methylthio derivatives are confirmed via spectral shifts (e.g., S–CH₃ proton signals at δ ~2.5 ppm in ¹H NMR) and sulfur content in elemental analysis . Ensure purity by monitoring reactions with TLC and isolating products via vacuum distillation or recrystallization.
Basic: What are the critical stability considerations for handling this compound?
Methodological Answer:
This organozinc reagent is moisture- and oxygen-sensitive. Store it under inert gas (argon/nitrogen) in anhydrous solvents like THF or diethyl ether. Decomposition can occur via hydrolysis, forming phenylthiol byproducts. Stability tests should include periodic NMR checks for intact Zn–C bonds (e.g., absence of broad peaks indicating oxidation). For long-term storage, seal vials tightly and keep at –20°C .
Advanced: How does this compound participate in cross-coupling reactions, and what mechanisms govern its reactivity?
Methodological Answer:
It is widely used in Negishi couplings, where it transfers the aryl group to palladium catalysts. For example, in Scheme 27 (), a similar reagent, 4-(ethoxycarbonyl)phenylzinc iodide, reacts regioselectively with bromopyrimidines under Pd catalysis. The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the zinc reagent, and reductive elimination to form the C–C bond. The methylthio group may influence electron density, affecting transmetallation rates . Ligand choice (e.g., SPhos) enhances selectivity by modulating Pd coordination .
Advanced: How can researchers address regioselectivity challenges when using this compound in multi-step syntheses?
Methodological Answer:
Regioselectivity depends on steric/electronic factors and catalyst design. In , selective coupling of 2-bromo-4-(methylthio)pyrimidine with zinc reagents was achieved by tuning precatalysts (e.g., Pd(OAc)₂/SPhos vs. Pd(dba)₂/tfp). To optimize selectivity:
- Screen ligands (e.g., bulky phosphines for steric control).
- Adjust reaction temperature (room temperature vs. heated).
- Use sequential coupling steps with differentiated halides (e.g., Br vs. I) .
Advanced: How should researchers resolve contradictions in reactivity data involving this compound?
Methodological Answer:
Contradictions often arise from ligand effects or competing pathways. For example, notes that phenylzinc iodide forms adducts with N-heterocyclic carbenes (NHCs) like ItBu but yields mixtures with IMes. To troubleshoot:
- Replicate conditions rigorously (solvent purity, inert atmosphere).
- Use in-situ spectroscopy (e.g., IR monitoring) to detect intermediates.
- Compare results with structurally related reagents (e.g., phenylzinc bromide) to isolate electronic vs. steric contributions .
Methodological: What protocols ensure reproducibility in studies involving this compound?
Methodological Answer:
Follow ’s guidelines for experimental rigor:
- Document all steps (e.g., solvent drying methods, catalyst loadings).
- Include negative controls (e.g., reactions without zinc reagent).
- Report yields, spectral data, and elemental analysis in supplementary materials.
- Use standardized characterization tools (e.g., J values in NMR for stereochemical confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
